2-(2-Methoxynaphthalen-1-yl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane
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Overview
Description
2-(2-Methoxynaphthalen-1-yl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane is a complex organic compound that features a naphthalene ring substituted with a methoxy group, and a diazinane ring substituted with two methoxyphenylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxynaphthalen-1-yl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane typically involves multiple steps. One common method involves the reaction of 2-methoxynaphthalene with appropriate diazinane precursors under controlled conditions. The reaction is often carried out in the presence of catalysts such as palladium chloride and copper iodide, with solvents like dimethylformamide and triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification is typically achieved through techniques such as flash chromatography using petroleum ether and ethyl acetate as eluents .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxynaphthalen-1-yl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
2-(2-Methoxynaphthalen-1-yl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical sensors
Mechanism of Action
The mechanism of action of 2-(2-Methoxynaphthalen-1-yl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The methoxy groups and aromatic rings play a crucial role in these interactions, facilitating binding through hydrogen bonding and π-π stacking interactions .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl 2-(6-methoxynaphthalen-2-yl)propanoate: Similar structure with methoxy and naphthalene groups.
N-(2-(2-Methoxynaphthalen-1-yl)ethynyl)phenylbenzenesulfonamide: Contains a methoxynaphthalene moiety.
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Features a methoxynaphthalene group and is used in similar research applications.
Uniqueness
2-(2-Methoxynaphthalen-1-yl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane is unique due to its combination of a diazinane ring with methoxyphenylmethyl groups and a methoxynaphthalene moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
CAS No. |
405277-45-4 |
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Molecular Formula |
C31H34N2O3 |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
2-(2-methoxynaphthalen-1-yl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane |
InChI |
InChI=1S/C31H34N2O3/c1-34-26-14-9-23(10-15-26)21-32-19-6-20-33(22-24-11-16-27(35-2)17-12-24)31(32)30-28-8-5-4-7-25(28)13-18-29(30)36-3/h4-5,7-18,31H,6,19-22H2,1-3H3 |
InChI Key |
XMAYGUKDHQMRAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCN(C2C3=C(C=CC4=CC=CC=C43)OC)CC5=CC=C(C=C5)OC |
Origin of Product |
United States |
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